molecular formula C12H12N2O3 B8518262 4-Hydroxy-7,8,9,10-tetrahydrobenzo[f]quinoxaline-2,3(1H,4H)-dione

4-Hydroxy-7,8,9,10-tetrahydrobenzo[f]quinoxaline-2,3(1H,4H)-dione

Cat. No.: B8518262
M. Wt: 232.23 g/mol
InChI Key: CTEXOOUNLHARDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-7,8,9,10-tetrahydrobenzo[f]quinoxaline-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-hydroxy-7,8,9,10-tetrahydro-1H-benzo[f]quinoxaline-2,3-dione

InChI

InChI=1S/C12H12N2O3/c15-11-12(16)14(17)9-6-5-7-3-1-2-4-8(7)10(9)13-11/h5-6,17H,1-4H2,(H,13,15)

InChI Key

CTEXOOUNLHARDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NC(=O)C(=O)N3O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 25% ammonium hydroxide in water (0.7 ml) was added to a solution of 5-ethoxalylamino-1,2,3,4-tetrahydro-6-nitronaphthalene (0.30 g, 1 mmol) in a mixture of 10 ml of N,N-dimethylformamide and 30 ml of tetrahydrofuran. The mixture was hydrogenated at atmospheric pressure and room temperature in the presence of 5% platinum on carbon, until the starting material had disappeared. The mixture was filtered and the filtrate was discarded. Now the filter was washed with 5% aqueous potassium hydroxide, and the filtrate was acidified with 4N hydrochloric acid. The white precipitate was isolated by filtration and washed with water and ethanol to give 0.11 g (46%) of the title compound M.p. >225° C. dec.; 1H-NMR (DMSO-d6): 1.57-1.90 (m, 4H, 2CH2), 2.50-2.93 (m, 4H, 2CH2), 6.95 (d, J=9 Hz, 1H, ArH), 7.30 (d, J=9 Hz, 1H, ArH); appr. 11.1 (very broad s, 1H, NH); IR (KBr): 1670 cm1 ; MS (m/e): 232 (M+, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-ethoxalylamino-1,2,3,4-tetrahydro-6-nitronaphthalene
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
46%

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